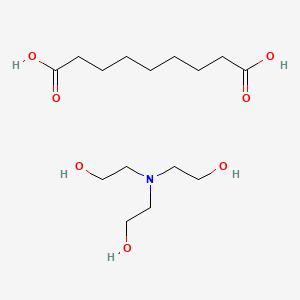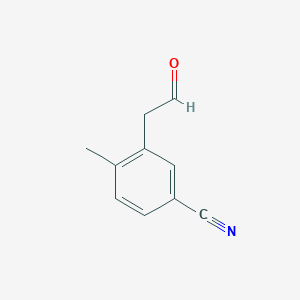
4-Methyl-3-(2-oxoethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, where a methyl group and a 2-oxoethyl group are substituted at the 4 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzonitrile with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Methyl-3-(2-oxoethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-(2-oxoethyl)benzoic acid.
Reduction: Formation of 4-methyl-3-(2-aminoethyl)benzonitrile.
Substitution: Formation of halogenated derivatives like 4-methyl-3-(2-oxoethyl)-2-bromobenzonitrile.
科学的研究の応用
4-Methyl-3-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylbenzonitrile: Lacks the 2-oxoethyl group, making it less reactive in certain chemical transformations.
3-(2-Oxoethyl)benzonitrile: Lacks the methyl group, which can influence its reactivity and physical properties.
4-Methyl-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyl group instead of a keto group, affecting its chemical behavior.
Uniqueness
4-Methyl-3-(2-oxoethyl)benzonitrile is unique due to the presence of both the methyl and 2-oxoethyl groups, which confer distinct reactivity and properties
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
4-methyl-3-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(7-11)6-10(8)4-5-12/h2-3,5-6H,4H2,1H3 |
InChIキー |
TXBZCZYUYDXNOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#N)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


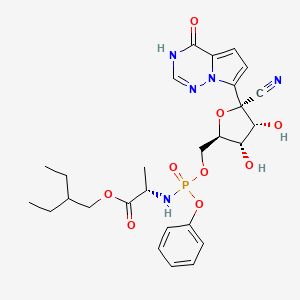

![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
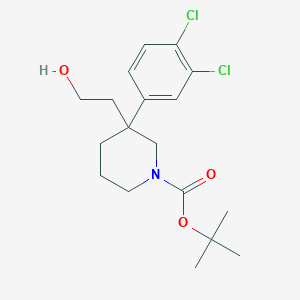
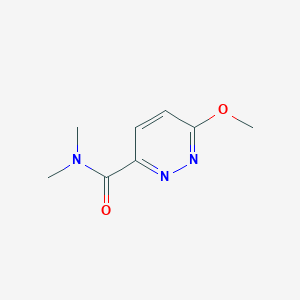

![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
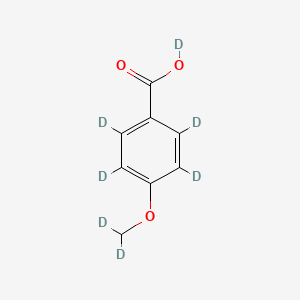
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
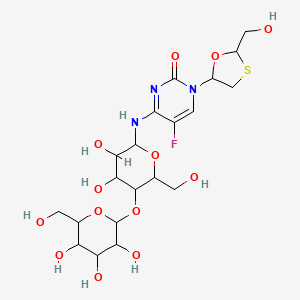
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)
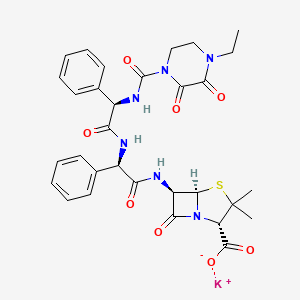
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
